molecular formula C15H23NO2 B14549212 2-(Dimethylamino)-2-methylpropyl 3,5-dimethylbenzoate CAS No. 61909-42-0

2-(Dimethylamino)-2-methylpropyl 3,5-dimethylbenzoate

Cat. No.: B14549212
CAS No.: 61909-42-0
M. Wt: 249.35 g/mol
InChI Key: VFRHIQJZDRTTDI-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-methylpropyl 3,5-dimethylbenzoate is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a dimethylamino group and a dimethylbenzoate moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2-methylpropyl 3,5-dimethylbenzoate typically involves the esterification of 3,5-dimethylbenzoic acid with 2-(dimethylamino)-2-methylpropanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-2-methylpropyl 3,5-dimethylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: 3,5-dimethylbenzoic acid or 3,5-dimethylbenzaldehyde.

    Reduction: 2-(Dimethylamino)-2-methylpropanol.

    Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

2-(Dimethylamino)-2-methylpropyl 3,5-dimethylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-2-methylpropyl 3,5-dimethylbenzoate involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with active sites of enzymes, altering their activity. Additionally, the benzoate moiety can interact with hydrophobic pockets in proteins, affecting their conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,5-dimethylbenzoate
  • Ethyl 3,5-dimethylbenzoate
  • 2-(Dimethylamino)-2-methylpropyl benzoate

Uniqueness

2-(Dimethylamino)-2-methylpropyl 3,5-dimethylbenzoate is unique due to the presence of both the dimethylamino group and the dimethylbenzoate moiety. This combination imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable in various research applications.

Properties

CAS No.

61909-42-0

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

[2-(dimethylamino)-2-methylpropyl] 3,5-dimethylbenzoate

InChI

InChI=1S/C15H23NO2/c1-11-7-12(2)9-13(8-11)14(17)18-10-15(3,4)16(5)6/h7-9H,10H2,1-6H3

InChI Key

VFRHIQJZDRTTDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)OCC(C)(C)N(C)C)C

Origin of Product

United States

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